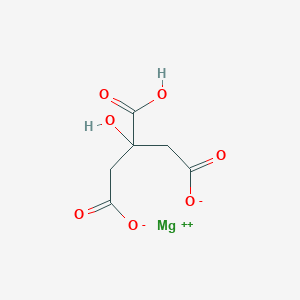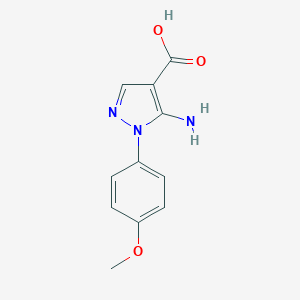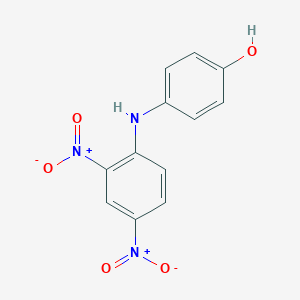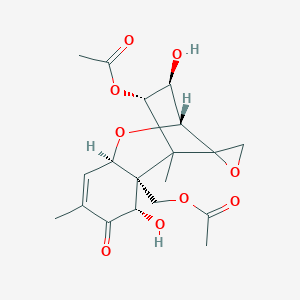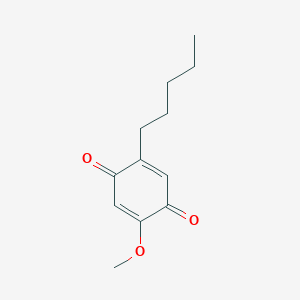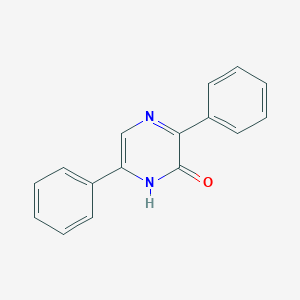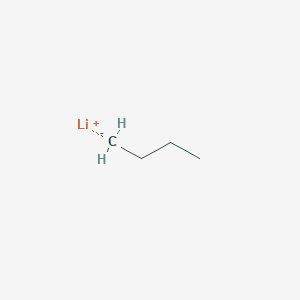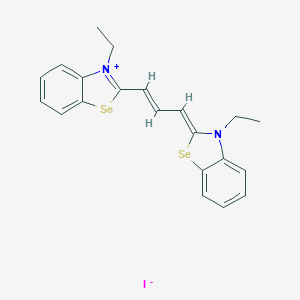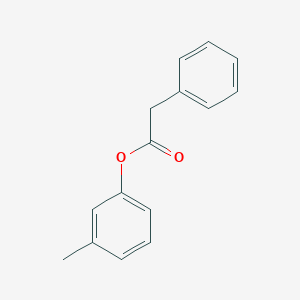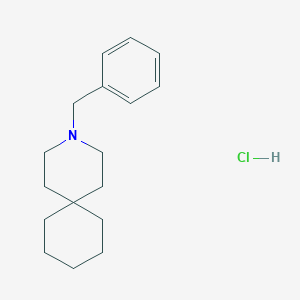
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is thought to involve its interaction with the dopamine D3 receptor. This receptor is known to play a key role in regulating the release of dopamine in the brain, and its dysfunction has been implicated in a range of neurological disorders. By acting as a selective antagonist of this receptor, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has the potential to modulate dopamine signaling and provide valuable insights into the underlying mechanisms of these disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride can have a range of biochemical and physiological effects. These include the modulation of dopamine release and signaling, as well as the potential to affect other neurotransmitter systems. Additionally, this compound has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Additionally, the well-established synthesis method for this compound allows for the production of high-quality samples for use in research.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency and selectivity may make it difficult to interpret results in certain experimental settings. Additionally, the potential for off-target effects and interactions with other neurotransmitter systems may need to be carefully considered when designing experiments.
Direcciones Futuras
There are numerous future directions for research on 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride. Some potential areas of focus include:
1. Further investigation into the mechanism of action of this compound, including its interactions with other neurotransmitter systems.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
3. Development of new synthetic methods for producing this compound, potentially allowing for the creation of new analogs with improved properties.
4. Investigation of the potential applications of this compound in other areas of research, such as drug discovery and development.
Conclusion
In conclusion, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a promising compound that has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in disease, and its well-established synthesis method allows for the production of high-quality samples for use in research. With continued investigation and exploration, this compound may hold significant promise for the development of new treatments for neurological disorders and other diseases.
Métodos De Síntesis
The synthesis of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride involves the reaction of benzylamine with cyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of the compound for further research.
Aplicaciones Científicas De Investigación
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the potential to act as a potent and selective dopamine D3 receptor antagonist, making it a valuable tool for investigating the role of this receptor in various neurological disorders.
Propiedades
Número CAS |
1085-84-3 |
|---|---|
Nombre del producto |
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride |
Fórmula molecular |
C17H26ClN |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
3-benzyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-7-16(8-4-1)15-18-13-11-17(12-14-18)9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-15H2;1H |
Clave InChI |
CJZHVBQUTWNTNC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
Otros números CAS |
1085-84-3 |
Sinónimos |
3-benzyl-3-azaspiro[5.5]undecane hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



